molecular formula C16H16O5S B8520674 [2-(Benzyloxy)-5-formylphenyl]methyl methanesulfonate CAS No. 402573-95-9

[2-(Benzyloxy)-5-formylphenyl]methyl methanesulfonate

Cat. No. B8520674
M. Wt: 320.4 g/mol
InChI Key: HZQDBFJELNYTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06740670B2

Procedure details

Methanesulfonyl chloride (2.50 g) was added to a stirred solution of 3-(hydroxymethyl)-4-phenylmethoxybenzaldehyde (4.00 g) in dichloromethane (50 ml) at 0° C. To this solution was then added diisopropylethylamine (8.1 ml) over approx. 2 minutes. After stirring for a further 5 minutes the reaction mixture was partitioned between dichloromethane and water. The organic layer was washed with dilute hydrochloric acid, dried over sodium sulfate, filtered and concentrated under reduced pressure to give pale straw coloured oil. Addition of diethyl ether caused the product to crystallize. This material was collected and washed with more diethyl ether to give 3-[[(methylsulfonyl)oxy]methyl]-4-phenylmethoxybenzaldehyde (4.51 g) as off-white crystals. 1H NMR (CDCl3) δ9.78 (s, 1H, CHO); 5.22 (s, 2H); 5.10 (s, 2H); 2.83 (s, 3H). TLC (silica gel): Rf=0.4 (dichloromethane: diethyl ether, 24:1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
3-(hydroxymethyl)-4-phenylmethoxybenzaldehyde
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:11]=[O:12].C(N(C(C)C)CC)(C)C.C(OCC)C>ClCCl>[CH3:1][S:2]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:11]=[O:12])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
3-(hydroxymethyl)-4-phenylmethoxybenzaldehyde
Quantity
4 g
Type
reactant
Smiles
OCC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 5 minutes the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give pale straw coloured oil
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
This material was collected
WASH
Type
WASH
Details
washed with more diethyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CS(=O)(=O)OCC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.